![molecular formula C15H16N2O4S B2399335 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864975-70-2](/img/structure/B2399335.png)
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound “(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives has been reported in several studies . For instance, one study reported the synthesis of benzo[d]thiazol derivatives through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives, including “(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide”, is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .Chemical Reactions Analysis
Benzo[d]thiazol derivatives can undergo various chemical reactions. For example, they can participate in a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 .Scientific Research Applications
Pharmacological Evaluation of Benzothiazole Derivatives
Benzothiazole derivatives, including compounds structurally related to "(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide", have been extensively studied for their potential as therapeutic agents. The focus of research has been on developing alternative antioxidant and anti-inflammatory agents. These studies highlight the importance of benzothiazole analogues as lead molecules for the design and development of new drugs targeting various conditions such as cancer, inflammation, and viral infections.
Antioxidant and Anti-inflammatory Applications
A notable study by Raut et al. (2020) explored the synthesis of benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. The compounds exhibited potential antioxidant activity against reactive species and showed distinct anti-inflammatory activity compared to standard references. This research suggests that benzofused thiazole derivatives, by virtue of their structural characteristics, could serve as interesting templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Structural and Synthetic Insights
The chemistry of benzothiazole and its derivatives is also a significant area of study, focusing on their synthesis, structural properties, and potential applications beyond pharmacology. Research in this area aims to expand the understanding of benzothiazole's versatility as a core structure for developing new compounds with varied biological activities.
Importance in Medicinal Chemistry
The review by Bhat and Belagali (2020) emphasizes the benzothiazole scaffold's importance in medicinal chemistry, noting its presence in compounds with a wide range of pharmacological activities. The unique structural features of benzothiazole derivatives make them central to the synthesis of bioactive molecules with lesser toxic effects, highlighting the scaffold's rapid development in medicinal chemistry (Bhat & Belagali, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against ptp1b, a protein tyrosine phosphatase involved in insulin signaling .
Mode of Action
It’s known that similar compounds can interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Related compounds have been shown to affect the insulin signaling pathway by inhibiting ptp1b .
Result of Action
Related compounds have been shown to exhibit anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats .
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-19-7-6-17-11-4-2-3-5-13(11)22-15(17)16-14(18)12-10-20-8-9-21-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCMVMWELHSBAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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